molecular formula C5H9BrO3 B8734586 Methyl 4-bromo-3-hydroxybutanoate

Methyl 4-bromo-3-hydroxybutanoate

Cat. No.: B8734586
M. Wt: 197.03 g/mol
InChI Key: MBBQAVVBESBLGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-hydroxybutanoate can be synthesized through the reduction of methyl 4-bromo-3-oxobutyrate. This reduction is typically catalyzed by NADPH-dependent aldo-keto reductase enzymes, such as those derived from Penicillium citrinum . The reaction conditions often involve the use of Escherichia coli cells expressing the reductase enzyme and glucose dehydrogenase for cofactor regeneration .

Industrial Production Methods

For industrial production, the enzymatic reduction process is optimized for high yield and purity. The use of recombinant E. coli cells in a water/butyl acetate two-phase system has been shown to achieve high productivity of methyl 4-bromo-3-hydroxybutyrate .

Scientific Research Applications

Methyl 4-bromo-3-hydroxybutanoate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3-hydroxybutanoate is unique due to its high reactivity and specificity in enzymatic reactions. The presence of the bromine atom makes it more reactive compared to its chloro analogs, which can be advantageous in certain synthetic applications .

Properties

Molecular Formula

C5H9BrO3

Molecular Weight

197.03 g/mol

IUPAC Name

methyl 4-bromo-3-hydroxybutanoate

InChI

InChI=1S/C5H9BrO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3

InChI Key

MBBQAVVBESBLGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CBr)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=CC(O)C(O)C(O)C(O)CO
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Synthesis routes and methods II

Procedure details

Methyl 4-bromo-3-oxobutyrate (300 mg), the above-mentioned wet bacterial cells (0.4 g), NADP+ (9 mg), glucose (750 mg), glucose dehydrogenase (manufactured by Amano Pharmaceuticals, Co., Ltd.) (1.2 mg), 100 mM phosphate buffer (pH 6.5) (15 ml) and butyl acetate (15 ml) were mixed. The mixture was stirred at 30° C. for 7 hr. During the stirring, 2M aqueous sodium carbonate solution was gradually added to adjust the pH of the reaction solution to 6.5±0.2. After the stirring had been finished, the reaction solution was centrifuged (1000×g, 5 min) to collect the organic layer. The organic layer was subjected to an analysis for content using gas chromatography under the following condition. Methyl 4-bromo-3-hydroxybutyrate was produced 98.5% to the amount of the methyl 4-bromo-3-oxobutyrate used in the reaction. Furthermore, the optical purity of methyl 4-bromo-3-hydroxybutyrate in the organic layer was measured at the following condition, which resulted in 99% e.e. of (S)-form. The organic layer was concentrated to give crude methyl (S)-4-bromo-3-hydroxybutyrate.
Quantity
300 mg
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reactant
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9 mg
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750 mg
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15 mL
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15 mL
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Synthesis routes and methods III

Procedure details

Methyl 4-bromo-3-oxobutyrate (300 mg), the above-mentioned wet bacterial cells (0.4 g), NADP+ (9 mg), glucose (750 mg), 100 mM phosphate buffer (pH 6.5) (15 ml) and butyl acetate (15 ml) were mixed. The mixture was stirred at 30° C. for 7 hr. During the stirring, 2M aqueous sodium carbonate solution was gradually added to adjust the pH of the reaction solution to 6.5±0.2. After the stirring had been finished, the reaction solution was centrifuged (1000×g, 5 min) to collect the organic layer. The organic layer was subjected to an analysis for content using gas chromatography under the following condition. Methyl 4-bromo-3-hydroxybutyrate was produced 98.5% to the amount of the methyl 4-bromo-3-oxobutyrate used in the reaction. Furthermore, the optical purity of methyl 4-bromo-3-hydroxybutyrate in the organic layer was measured at the following condition, which resulted in 99% e.e. of (S)-form. The organic layer was concentrated to give crude methyl (S)-4-bromo-3-hydroxybutyrate.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
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15 mL
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solvent
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0 (± 1) mol
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